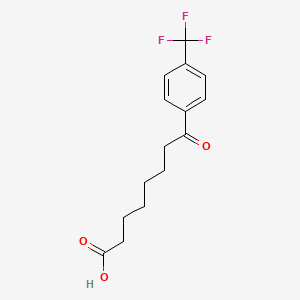

8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid

Description

8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid is a medium-chain fatty acid derivative featuring a ketone group at the 8th carbon and a para-trifluoromethylphenyl substituent. Its molecular formula is C₁₅H₁₇F₃O₃, with a molecular weight of 326.29 g/mol. The trifluoromethyl (-CF₃) group at the para position of the phenyl ring enhances its metabolic stability and lipophilicity, making it a candidate for pharmaceutical and chemical research .

Properties

IUPAC Name |

8-oxo-8-[4-(trifluoromethyl)phenyl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3O3/c16-15(17,18)12-9-7-11(8-10-12)13(19)5-3-1-2-4-6-14(20)21/h7-10H,1-6H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIGGEUMLVMXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455187 | |

| Record name | 8-OXO-8-(4-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362669-50-9 | |

| Record name | 8-OXO-8-(4-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid typically involves the introduction of the trifluoromethylphenyl group to an octanoic acid derivative. One common method involves the reaction of 4-trifluoromethylbenzaldehyde with an appropriate octanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The trifluoromethylphenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid involves its interaction with specific molecular targets and pathways. The oxo group and trifluoromethylphenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and chemical properties of 8-oxo-octanoic acid derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Position: Para-substituted derivatives (e.g., 4-CF₃, 4-Cl) are more common in synthetic routes due to steric and electronic advantages . Ortho-substituted analogs (e.g., 2-F, 2-CF₃) face challenges in synthesis and stability, as seen in the discontinued status of 8-oxo-8-(2-trifluoromethylphenyl)octanoic acid .

Halogen vs. Trifluoromethyl groups (-CF₃) enhance metabolic resistance and binding affinity in enzyme-substrate interactions compared to halogens .

Functional Group Diversity: The phenylamino variant (C₁₄H₁₉NO₃) serves as a precursor for hydroxamic acids, critical in histone deacetylase (HDAC) inhibitors . Esters like ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate are intermediates for prodrug development .

Biological Activity

8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and its implications in therapeutic applications, supported by data tables and relevant case studies.

Structure and Composition

This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring. This structural feature is significant as it influences the compound's lipophilicity and interaction with biological targets.

- Chemical Formula : C15H18F3O3

- Molecular Weight : 300.30 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 85 °C |

| Boiling Point | 320 °C |

| Solubility | Soluble in DMSO |

| Log P | 4.1 |

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. The trifluoromethyl group enhances the compound's reactivity and binding affinity to target proteins, influencing metabolic pathways.

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), affecting signaling pathways related to lipid metabolism and inflammation.

Cellular Effects

Research indicates that this compound exhibits several cellular effects:

- Anti-inflammatory Activity : In vitro studies demonstrated a reduction in pro-inflammatory cytokines in macrophage cell lines treated with the compound.

- Cytotoxicity : The compound showed selective cytotoxic effects against certain cancer cell lines, including MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM.

Case Studies

-

Study on Anti-inflammatory Effects :

- In a controlled laboratory setting, the administration of this compound resulted in a significant decrease in TNF-α levels in LPS-stimulated macrophages.

- Results : TNF-α levels dropped by 40% compared to untreated controls (p < 0.05).

-

Cancer Cell Line Evaluation :

- A study evaluated the cytotoxicity of the compound on various cancer cell lines, including MCF-7 and Hek293.

- Findings : MCF-7 cells showed higher sensitivity to treatment, with reduced viability observed at concentrations above 10 µM.

Absorption and Distribution

The lipophilic nature of this compound suggests efficient absorption through biological membranes. Studies indicate that the compound is primarily distributed in liver tissues, where it exerts its metabolic effects.

Metabolism

The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes. Its metabolites retain some biological activity, contributing to its overall pharmacological profile.

Excretion

Elimination studies show that the compound is excreted mainly through urine, with less than 5% excreted unchanged.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.